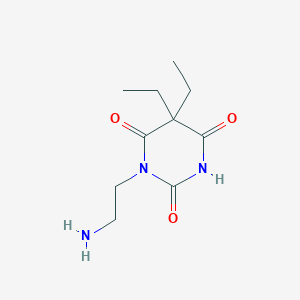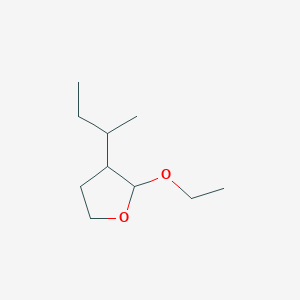
3-(Butan-2-yl)-2-ethoxyoxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butan-2-yl)-2-ethoxyoxolane is an organic compound that belongs to the class of oxolanes, which are cyclic ethers. This compound is characterized by the presence of a butan-2-yl group and an ethoxy group attached to the oxolane ring. The structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-2-ethoxyoxolane can be achieved through several methods. One common approach involves the reaction of butan-2-yl alcohol with ethyl oxirane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the ring-opening of the oxirane and subsequent formation of the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can lead to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butan-2-yl)-2-ethoxyoxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxolane ring into other cyclic or acyclic ethers.
Substitution: The ethoxy and butan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction can produce simpler ethers.
Applications De Recherche Scientifique
3-(Butan-2-yl)-2-ethoxyoxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Butan-2-yl)-2-ethoxyoxolane involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze the formation or cleavage of the oxolane ring. Additionally, its functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Butan-2-yl)-2-methoxyoxolane: Similar structure but with a methoxy group instead of an ethoxy group.
3-(Butan-2-yl)-2-propoxyoxolane: Similar structure but with a propoxy group instead of an ethoxy group.
3-(Butan-2-yl)-2-butoxyoxolane: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
3-(Butan-2-yl)-2-ethoxyoxolane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the ethoxy group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
34314-90-4 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
3-butan-2-yl-2-ethoxyoxolane |
InChI |
InChI=1S/C10H20O2/c1-4-8(3)9-6-7-12-10(9)11-5-2/h8-10H,4-7H2,1-3H3 |
Clé InChI |
WYOYONJVWDGJSU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1CCOC1OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


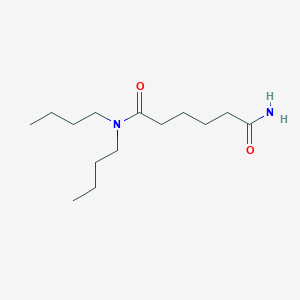
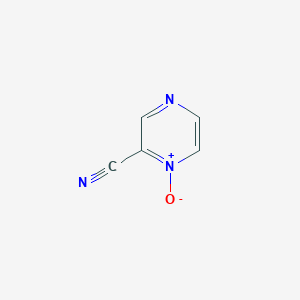


![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
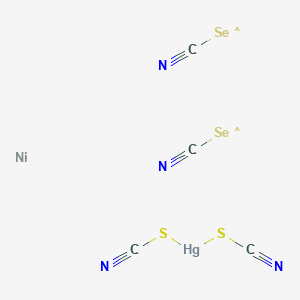

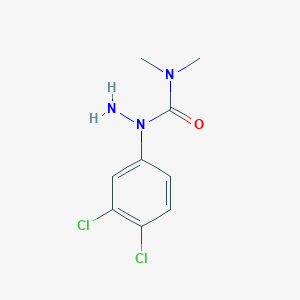
![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)


